(2S,3R)-3-Chloro-2-phenyloxane
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Overview
Description
(2S,3R)-3-Chloro-2-phenyloxane is a chiral compound with significant importance in organic chemistry. Its structure includes a chlorine atom and a phenyl group attached to an oxane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Chloro-2-phenyloxane typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Chloro-2-phenyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Elimination Reactions: The major product is typically the most substituted alkene.
Scientific Research Applications
(2S,3R)-3-Chloro-2-phenyloxane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-3-Chloro-2-phenyloxane involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-2,3-diphenylbutane: Undergoes similar E2 elimination reactions.
(2S,3S)-2-Chloro-3-hydroxy ester: Shares similar synthetic routes.
Uniqueness
(2S,3R)-3-Chloro-2-phenyloxane is unique due to its specific chiral configuration and the presence of both a chlorine atom and a phenyl group, which influence its reactivity and applications.
Properties
CAS No. |
61900-21-8 |
---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-phenyloxane |
InChI |
InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |
InChI Key |
UFPNQKLWOZEGNN-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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